molecular formula C24H25FN2O5S B3910628 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE

2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE

Cat. No.: B3910628
M. Wt: 472.5 g/mol
InChI Key: BICUKQDSLOQDRX-UHFFFAOYSA-N
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Description

2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamido group and a fluorophenyl ethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonamido group, followed by the introduction of the fluorophenyl ethyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDE: Shares the benzenesulfonamido group but lacks the fluorophenyl ethyl group.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Contains a similar acetamide structure but with different substituents.

Uniqueness

2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-31-20-12-13-22(23(16-20)32-2)27(33(29,30)21-6-4-3-5-7-21)17-24(28)26-15-14-18-8-10-19(25)11-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUKQDSLOQDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
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2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE

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